molecular formula C8H12N2O2 B1203002 Pyridoxamine CAS No. 85-87-0

Pyridoxamine

Número de catálogo: B1203002
Número CAS: 85-87-0
Peso molecular: 168.19 g/mol
Clave InChI: NHZMQXZHNVQTQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la piridoxamina normalmente implica la conversión de clorhidrato de piridoxina. El proceso comienza con la oxidación del clorhidrato de piridoxina utilizando dióxido de manganeso activado y ácido sulfúrico concentrado para producir piridoxal. A esto le sigue una reacción con acetato de sodio anhidro y clorhidrato de hidroxilamina para formar piridoxal oxima. El paso final implica la reducción de la piridoxal oxima con ácido acético y zinc para producir piridoxamina .

Métodos de producción industrial: La producción industrial de dihidrocloruro de piridoxamina implica pasos similares pero a mayor escala. El proceso incluye la preparación de piridoxal oxima, seguida de su reducción y cristalización para obtener dihidrocloruro de piridoxamina. Este método garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La piridoxamina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Puede formar complejos con iones metálicos de transición, en particular cobre y hierro .

Reactivos y condiciones comunes:

    Oxidación: La piridoxamina se puede oxidar utilizando agentes como peróxido de hidrógeno o permanganato de potasio.

    Reducción: Las reacciones de reducción suelen implicar reactivos como zinc y ácido acético.

    Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo aminometilo, a menudo utilizando reactivos como haluros de alquilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen piridoxal y fosfato de piridoxal, que son formas biológicamente activas de la vitamina B6 .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Pyridoxamine possesses a pyridine ring structure with various functional groups that enable it to act as a scavenger of reactive oxygen species and carbonyl compounds. Its ability to chelate metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), plays a crucial role in its function as an inhibitor of oxidative stress and protein glycation processes.

Key Mechanisms Include:

  • Scavenging Free Radicals: this compound can trap hydroxyl radicals and other reactive species, thus protecting cellular components from oxidative damage .
  • Inhibition of the Maillard Reaction: By preventing the formation of AGEs, this compound mitigates complications associated with diabetes and other metabolic disorders .
  • Metal Ion Chelation: The interaction with transition metals disrupts catalytic cycles that lead to oxidative stress and protein damage .

Medical Research Applications

This compound's applications span across various medical fields, particularly in the management of chronic diseases. Below are some notable areas of research:

Diabetes Management

This compound has been extensively studied for its role in managing diabetic complications:

  • Diabetic Nephropathy: Preclinical studies indicate that this compound administration improves kidney histology in diabetic models, suggesting potential therapeutic benefits for diabetic nephropathy .
  • Retinopathy and Neuropathy: Research shows promising results for this compound in preventing diabetic retinopathy and neuropathy through its antioxidant properties .

Cardiovascular Health

This compound has demonstrated protective effects on cardiovascular health:

  • Post-Myocardial Infarction: Studies indicate that pre-treatment with this compound improves survival rates and reduces cardiac dysfunction following myocardial infarction by limiting oxidative damage and reducing circulating AGEs .

Cancer Research

Emerging evidence suggests that this compound may have anti-cancer properties:

  • Inhibition of Tumor Growth: Some studies have explored the anti-angiogenic effects of this compound, which may inhibit tumor growth by disrupting the metabolic pathways essential for cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

StudyFocus AreaFindings
Study on Diabetic NephropathyDiabetic Kidney DiseaseDemonstrated significant improvement in kidney function markers after treatment with this compound compared to control groups .
Myocardial Infarction StudyCardiovascular ProtectionIncreased survival rates from 44% to 78% in treated animals post-surgery, indicating potent cardioprotective effects .
Cancer ResearchTumor Growth InhibitionShowed that this compound could reduce angiogenesis in tumor models, suggesting potential as an adjunct therapy for cancer treatment .

Comparación Con Compuestos Similares

La piridoxamina es una de las tres formas de la vitamina B6, las otras son la piridoxina y el piridoxal. Si bien los tres compuestos se pueden convertir a la forma biológicamente activa piridoxal 5'-fosfato, la piridoxamina es única en su capacidad para quelar iones metálicos e inhibir la formación de productos finales de glicación avanzada . Esto la hace particularmente valiosa en la investigación médica y las aplicaciones.

Compuestos similares:

Las propiedades únicas de la piridoxamina y su amplia gama de aplicaciones la convierten en un compuesto de gran interés tanto en la investigación científica como en las aplicaciones industriales.

Actividad Biológica

Pyridoxamine (PM) is one of the three natural forms of vitamin B6, alongside pyridoxine (PN) and pyridoxal (PL). It plays a crucial role in various biological processes, particularly in the inhibition of advanced glycation end products (AGEs), which are implicated in numerous chronic diseases, including diabetes and cardiovascular disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Advanced Glycation End Products (AGEs) : this compound has been shown to inhibit the formation of AGEs by forming stable complexes with metal ions that catalyze oxidative reactions in the glycation process. It reacts with reactive carbonyl compounds, preventing further protein damage and reducing oxidative stress associated with AGE formation .
  • Antioxidant Properties : The compound acts as a scavenger for reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals. Studies indicate that this compound can trap these radicals effectively, thereby mitigating oxidative stress . Its antioxidant capacity is significant in explaining its role in inhibiting glycation processes.
  • Metal Chelation : this compound can chelate metal ions such as copper and iron, which are known to catalyze oxidative reactions leading to AGE formation. This chelation further enhances its protective effects against oxidative damage .

Therapeutic Applications

This compound's biological activity has led to various therapeutic applications:

  • Diabetic Complications : Research has demonstrated that this compound can reduce the progression of diabetic kidney disease and retinopathy by inhibiting AGEs. In animal models, it has shown promise in reducing kidney crystal formation associated with primary hyperoxaluria type 1 (PH1) .
  • Cardiovascular Health : By preventing oxidative stress and inflammation linked to AGEs, this compound may play a protective role in cardiovascular diseases. Its ability to inhibit endothelial cell dysfunction is particularly noteworthy .

Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFindings
Demonstrated that this compound inhibits AGE formation through metal ion chelation and radical scavenging.
Showed that PM administration reduced kidney crystals in PH1 models and improved glyoxylate detoxification.
Investigated the anti-angiogenic properties of vitamin B6 compounds, highlighting PM's lack of inhibitory effects on certain DNA polymerases compared to other B6 forms.

Case Studies

  • Diabetic Kidney Disease : A study involving diabetic rats treated with this compound showed a significant reduction in markers of kidney damage compared to untreated controls. The results suggested that PM effectively mitigates oxidative stress and inhibits AGE accumulation in renal tissues .
  • Primary Hyperoxaluria Type 1 : In a clinical trial involving patients with PH1, this compound supplementation resulted in decreased urinary oxalate levels and improved renal function markers, indicating its potential therapeutic role in managing this condition .

Propiedades

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046929
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

815 mg/mL
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85-87-0
Record name Pyridoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxamine
Reactant of Route 2
Reactant of Route 2
Pyridoxamine
Reactant of Route 3
Pyridoxamine
Reactant of Route 4
Pyridoxamine
Reactant of Route 5
Pyridoxamine
Reactant of Route 6
Pyridoxamine
Customer
Q & A

A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, this compound can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].

ANone:

  • Spectroscopic Data: this compound exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].

A: While primarily known for its AGE-inhibitory activity, this compound can act as a catalyst in certain reactions. For instance, this compound-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of this compound derivatives in biomimetic synthesis.

A: Yes, computational methods have been employed to study the interactions of this compound with carbohydrates []. These studies have helped elucidate the mechanism by which this compound scavenges reactive carbonyl species, providing insights for further development of this compound-based therapeutics.

A: this compound is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].

A: Research indicates that this compound exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].

A: Numerous studies demonstrate the efficacy of this compound in various experimental models. In vitro, this compound has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.

ANone: The provided research does not mention any specific resistance mechanisms developing against this compound.

A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for this compound's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify this compound and its metabolites. These include:

  • High-performance liquid chromatography (HPLC) for separating and quantifying this compound and its metabolites in biological samples [, ].
  • UV-Vis Spectroscopy for monitoring reaction kinetics and identifying this compound derivatives [].
  • ELISA for quantifying specific proteins and biomarkers related to this compound's mechanism of action [, , ].
  • Mass Spectrometry for identifying and characterizing this compound reaction products [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.